molecular formula C11H9ClO2 B15256166 Methyl 3-(3-chloro-2-methylphenyl)propiolate

Methyl 3-(3-chloro-2-methylphenyl)propiolate

Cat. No.: B15256166
M. Wt: 208.64 g/mol
InChI Key: OVAWSURKIZNZQQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-2-methylphenyl)propiolate is an organic compound with the molecular formula C11H9ClO2 It is a derivative of propiolic acid and features a chloro-substituted methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-chloro-2-methylphenyl)propiolate can be synthesized through several methods. One common approach involves the esterification of 3-(3-chloro-2-methylphenyl)propiolic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-2-methylphenyl)propiolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions result in various substituted derivatives.

Scientific Research Applications

Methyl 3-(3-chloro-2-methylphenyl)propiolate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 3-(3-chloro-2-methylphenyl)propiolate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and methyl groups influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its full potential.

Comparison with Similar Compounds

Similar Compounds

  • Methyl phenylpropiolate
  • Ethyl phenylpropiolate
  • Methyl propiolate

Uniqueness

Methyl 3-(3-chloro-2-methylphenyl)propiolate is unique due to the presence of the chloro and methyl groups on the phenyl ring. These substituents significantly alter its chemical properties and reactivity compared to similar compounds, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H9ClO2

Molecular Weight

208.64 g/mol

IUPAC Name

methyl 3-(3-chloro-2-methylphenyl)prop-2-ynoate

InChI

InChI=1S/C11H9ClO2/c1-8-9(4-3-5-10(8)12)6-7-11(13)14-2/h3-5H,1-2H3

InChI Key

OVAWSURKIZNZQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)C#CC(=O)OC

Origin of Product

United States

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